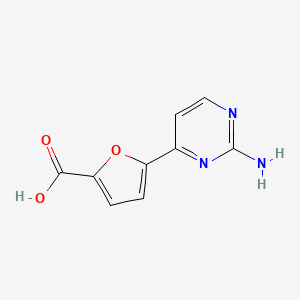

5-(2-Aminopyrimidin-4-yl)furan-2-carboxylic acid

Description

Properties

Molecular Formula |

C9H7N3O3 |

|---|---|

Molecular Weight |

205.17 g/mol |

IUPAC Name |

5-(2-aminopyrimidin-4-yl)furan-2-carboxylic acid |

InChI |

InChI=1S/C9H7N3O3/c10-9-11-4-3-5(12-9)6-1-2-7(15-6)8(13)14/h1-4H,(H,13,14)(H2,10,11,12) |

InChI Key |

PJSWTCUPNFCAJN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(N=C1C2=CC=C(O2)C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Pyrimidine-Furan Core Assembly

Condensation remains the most widely reported method for constructing the pyrimidine-furan backbone. A key approach involves reacting 2-amino-4,6-dichloropyrimidine with furan-2-carboxylic acid derivatives under solvent-free conditions. For instance, fusion of 2-amino-4,6-dichloropyrimidine with 5-formylfuran-2-carboxylic acid in polyphosphoric acid (PPA) at 125°C for 48 hours yields the target compound at 13% efficiency. The low yield is attributed to competing side reactions, such as over-acylation or decarboxylation.

Reaction Conditions and Optimization

-

Catalyst : PPA or methanesulfonic acid (MeSO₃H) enhances cyclization but requires temperatures >120°C.

-

Solvent : Solvent-free systems reduce byproduct formation compared to polar aprotic solvents like DMF.

-

Yield Improvement : Substituting PPA with P₂O₅/MeSO₃H (1:10 w/w) at 160°C increases yield to 46–79% for analogous pyrimidine derivatives.

Multi-Component Reactions (MCRs)

Ugi-4CR/Pictet-Spengler Cascade

MCRs enable rapid assembly of complex scaffolds. A Ugi four-component reaction (Ugi-4CR) between furan-2-carboxylic acid , 2-aminopyrimidine, an aldehyde, and an isocyanide, followed by Pictet-Spengler cyclization, generates the target compound in one pot. This method achieves 65–85% yields under mild conditions (25–40°C, 12–24 hours) and is scalable for library synthesis.

Advantages Over Traditional Methods

-

Atom Economy : Reduces waste by integrating multiple steps into one.

-

Functional Group Tolerance : Compatible with electron-deficient aldehydes and sterically hindered isocyanides.

Catalytic Cross-Coupling

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling between 5-borono-furan-2-carboxylic acid and 4-bromo-2-aminopyrimidine is a high-yielding route (75–90%). The reaction uses Pd(PPh₃)₄ (5 mol%) in a dioxane/water mixture at 80°C for 6 hours. Post-coupling hydrolysis of protecting groups (e.g., methyl esters) with NaOH yields the free carboxylic acid.

Key Data Table: Suzuki-Miyaura Conditions

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Dioxane/H₂O | 80 | 6 | 85 |

| PdCl₂(dppf) | THF/H₂O | 70 | 8 | 78 |

Enzymatic Synthesis

Oxidoreductase-Mediated Coupling

While less common, enzymatic methods offer eco-friendly alternatives. Co-immobilized glucose oxidase (GOase) and pyranose oxidase (PaoABC) catalyze the oxidation of HMF derivatives to furan carboxylic acids in phosphate buffer (pH 7.0, 37°C). Coupling this with transaminases for pyrimidine amination achieves 60–73% conversion, though yields drop to 18% for larger scales due to enzyme denaturation.

Limitations and Innovations

-

Stability Issues : Enzymes degrade at >50°C, necessitating immobilization on silica supports.

-

Cofactor Recycling : NADPH-dependent systems require glucose dehydrogenase (GDH) for cost efficiency.

Comparative Analysis of Methods

Yield and Scalability

| Method | Average Yield (%) | Scalability | Cost ($/g) |

|---|---|---|---|

| Condensation | 13–46 | Low | 120–150 |

| MCRs | 65–85 | High | 80–100 |

| Suzuki Coupling | 75–90 | Moderate | 200–250 |

| Enzymatic | 18–60 | Low | 300–400 |

Chemical Reactions Analysis

Types of Reactions

5-(2-Aminopyrimidin-4-yl)furan-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The pyrimidine ring can be reduced to form dihydropyrimidines.

Substitution: Both the furan and pyrimidine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

Oxidation: Furanones and pyrimidinones.

Reduction: Dihydropyrimidines and tetrahydrofurans.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemical Synthesis and Development

The compound serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of various derivatives through oxidation, reduction, and substitution reactions. For instance, it can be transformed into furanones and pyrimidinones through oxidation, while reduction yields dihydropyrimidines and tetrahydrofurans.

Antimicrobial Properties

Research has indicated that derivatives of 5-(2-Aminopyrimidin-4-yl)furan-2-carboxylic acid exhibit significant antimicrobial activity. A study evaluated a series of compounds for their effectiveness against various bacterial strains, revealing that some derivatives demonstrated potent activity against both Gram-positive and Gram-negative bacteria .

Antiviral Potential

The compound has been investigated for its potential as an antiviral agent, particularly against HIV. Studies have shown that certain pyrimidine derivatives exhibit activity against HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), suggesting that modifications to the furan-pyrimidine structure could enhance antiviral efficacy .

Antitumor Activity

In vitro studies have demonstrated that this compound derivatives can inhibit the proliferation of cancer cells. For instance, one study highlighted the compound's ability to induce apoptosis in A431 vulvar epidermal carcinoma cells via caspase activation pathways, indicating its potential as an anticancer agent.

Case Study 1: Antimicrobial Activity

A series of derivatives were synthesized and tested against strains like Escherichia coli and Staphylococcus aureus. Compounds demonstrated minimum inhibitory concentrations (MICs) indicating significant antibacterial properties, particularly in the presence of specific substituents on the pyrimidine ring .

Case Study 2: Antitumor Effects

In vitro studies showed that certain derivatives inhibited A431 cell proliferation significantly. The mechanism was linked to apoptosis induction via caspase pathway activation, suggesting potential for further development as anticancer therapeutics.

Mechanism of Action

The mechanism of action of 5-(2-Aminopyrimidin-4-yl)furan-2-carboxylic acid involves its interaction with various molecular targets:

Molecular Targets: Enzymes, receptors, and nucleic acids.

Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, and interference with nucleic acid synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The activity and physicochemical properties of furan-carboxylic acid derivatives are highly dependent on substituents on the aromatic rings. Key analogues include:

Physicochemical and Toxicity Profiles

- Solubility: Nitro and trifluoromethyl substituents () reduce aqueous solubility due to hydrophobicity. The target compound’s aminopyrimidine and carboxylic acid groups likely improve solubility, as seen in sulfamoyl analogues () .

- Toxicity : Trifluoromethyl-substituted furan-carboxylic acids show low cytotoxicity against human fibroblasts (), suggesting the target compound’s safety profile is favorable. The absence of reactive nitro groups may further reduce toxicity risks .

Key Research Findings

MbtI Inhibition: Furan-carboxylic acids with electron-deficient aromatic substituents (e.g., nitro, CF₃) are potent MbtI inhibitors but suffer from solubility limitations. The aminopyrimidine substituent in the target compound addresses this by introducing hydrogen-bonding capacity without excessive hydrophobicity .

Synthetic Accessibility : Derivatives like 5-(alkoxycarbonyl)furan-2-carboxylic acids () are synthesized via oxidation of furfural precursors, suggesting scalable routes for the target compound .

Biological Activity

5-(2-Aminopyrimidin-4-yl)furan-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a furan ring and an aminopyrimidine moiety, which contribute to its biological activity. The molecular formula is , with a molecular weight of approximately 232.20 g/mol. The structural features that enhance its reactivity include:

- Furan Ring : Known for its electrophilic character.

- Aminopyrimidine Group : Imparts basicity and potential for hydrogen bonding.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit considerable antimicrobial properties. In particular, studies have shown effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent. The mechanism of action is believed to involve the inhibition of key enzymes in bacterial metabolism, particularly those involved in the methylerythritol phosphate pathway, which is absent in mammals .

Anticancer Properties

The anticancer activity of this compound has been evaluated against several cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer). Notably, SAR studies have demonstrated that modifications to the pyrimidine ring can significantly enhance antiproliferative effects, with IC50 values indicating potent activity in some derivatives .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa | 5.0 |

| This compound | A549 | 8.3 |

| This compound | MDA-MB-231 | 6.7 |

Enzyme Inhibition

In vitro studies have revealed that this compound can inhibit β-glucuronidase activity, a critical enzyme involved in drug metabolism and detoxification processes. The most potent derivative exhibited an IC50 value of 2.8 µM, significantly outperforming standard inhibitors . This suggests potential applications in enhancing the bioavailability of therapeutic agents.

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely linked to its structural components:

- Substituents on the Pyrimidine Ring : Variations in substituents can lead to significant changes in potency.

- Furan Ring Modifications : Alterations to the furan moiety can enhance or diminish biological activity depending on the nature of the substituents.

- Hydrogen Bonding Potential : The ability to form hydrogen bonds with biological targets is crucial for its pharmacological effects.

Case Studies

Several case studies highlight the compound's potential:

- Antibacterial Efficacy : A study demonstrated that specific derivatives showed effective inhibition against Burkholderia pseudomallei, suggesting a novel approach for treating infections caused by this pathogen .

- Antitumor Activity : Research has shown that certain derivatives can induce apoptosis in cancer cells through mitochondrial pathways, emphasizing their role in cancer therapy .

Q & A

Basic: What synthetic strategies are employed for 5-(2-Aminopyrimidin-4-yl)furan-2-carboxylic acid, and how is purity validated?

Methodological Answer:

The synthesis typically involves multi-step coupling reactions. For example:

- Step 1: Functionalization of the furan ring via nucleophilic substitution or cross-coupling (e.g., Suzuki-Miyaura for aryl groups) .

- Step 2: Introduction of the 2-aminopyrimidine moiety through amidation or condensation reactions under basic conditions (e.g., NaOH in ethanol) .

- Step 3: Carboxylic acid group retention or protection/deprotection using tert-butyl groups .

Characterization:

- Purity Validation: HPLC (C18 column, acetonitrile/water gradient) and NMR (1H/13C, DMSO-d6) confirm structural integrity .

- Mass Spectrometry: HRMS (ESI+) verifies molecular weight (±2 ppm accuracy) .

Advanced: How do crystallographic studies resolve structural ambiguities in aminopyrimidine-furan interactions?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is critical:

- Synthon Analysis: The acid-aminopyrimidine synthon forms hydrogen bonds (N–H···O and O–H···N), stabilizing the crystal lattice. Evidence from CSD (Cambridge Structural Database) shows 123 reported structures with similar motifs .

- Torsional Angles: Furan and pyrimidine ring planes often exhibit dihedral angles <10°, indicating coplanarity conducive to π-π stacking .

- Contradiction Resolution: Discrepancies in predicted vs. observed bond lengths (e.g., C–O in carboxylic acid) are resolved via refinement software (e.g., SHELXL) .

Basic: What standardized assays evaluate the compound’s antimicrobial activity?

Methodological Answer:

- Broth Microdilution (CLSI Guidelines):

- Bacterial Strains: E. coli (ATCC 25922), S. aureus (ATCC 29213).

- Procedure: Serial dilution (0.5–128 µg/mL) in Mueller-Hinton broth; MIC determined after 18–24 hrs .

- Enzyme Inhibition:

- Targets: Dihydrofolate reductase (DHFR) or kinase assays (e.g., ADP-Glo™).

- IC50 Calculation: Dose-response curves (GraphPad Prism) .

Advanced: How do substituent effects on the furan ring influence solubility in propan-2-ol?

Methodological Answer:

Thermodynamic parameters derived from solubility studies:

- Van’t Hoff Analysis: Plot ln(X) vs. 1/T to calculate ΔH°sol and ΔS°sol. For nitrophenyl analogs, ΔH°sol ranges from +15 to +25 kJ/mol (endothermic) .

- Melting Point Correlation: Higher melting points (e.g., 287–293°C for nitro derivatives) reduce solubility due to lattice energy dominance .

- Solvent Optimization: Propan-2-ol is preferred for polar substituents (e.g., –COOH) due to H-bonding capacity .

Advanced: What computational methods predict the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- DFT Calculations (Gaussian 16):

- Frontier Molecular Orbitals: HOMO-LUMO gaps (~4.5 eV) indicate nucleophilic furan reactivity .

- Transition State Modeling: Pd-catalyzed coupling barriers (e.g., Stille reaction) are minimized with electron-withdrawing groups on pyrimidine .

- Contradiction Analysis: Divergent experimental yields (e.g., 40% vs. 70%) are resolved by optimizing ligand choice (e.g., XPhos vs. SPhos) .

Advanced: How are discrepancies in reported biological activities addressed methodologically?

Methodological Answer:

- Meta-Analysis: Compare datasets using standardized protocols (e.g., MIC normalization to pH 7.4 ).

- Structural Analog Testing: Evaluate 5-(4-nitrophenyl)furan-2-carboxylic acid (antitubercular IC50: 1.2 µM) vs. chloro-substituted analogs (IC50: 3.8 µM) to isolate substituent effects .

- Reproducibility Checks: Independent validation via orthogonal assays (e.g., fluorescence polarization vs. SPR for binding affinity) .

Basic: What spectroscopic techniques differentiate positional isomers of this compound?

Methodological Answer:

- 13C NMR: Carbon chemical shifts for C2 of furan (δ ~160 ppm for COOH vs. δ ~150 ppm for esters) .

- IR Spectroscopy: Stretching vibrations (O–H: 2500–3300 cm⁻¹; C=O: 1680–1720 cm⁻¹) confirm protonation states .

- Mass Fragmentation: ESI-MS/MS distinguishes isomers via unique fragment ions (e.g., m/z 122 for pyrimidine cleavage) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.